CHEMBL4568656

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

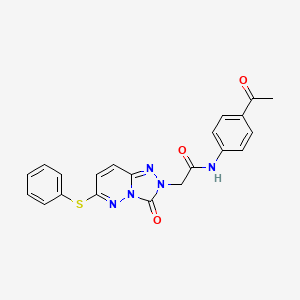

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.

BenchChem offers high-quality N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

治疗靶点工具化合物的鉴定

CHEMBL4568656: 可能作为一种工具化合物,用于鉴定潜在的治疗靶点。 通过评估其生物活性谱,研究人员可以确定其与各种蛋白质和受体的相互作用,这可能为药物开发揭示新的靶点 .

活性分子的新颖性评价

该化合物独特的结构允许对活性分子或化学型进行新颖性评价。 将其与现有数据库进行比较可以帮助识别新的支架,这些支架可以进一步优化以提高活性 .

用于表型筛选的化学基因组学集

This compound: 可以包含在用于表型筛选的化学基因组学集中。 这种方法有助于了解化合物对生物系统的影响,并可能导致发现新的药理学特征 .

靶点和脱靶识别

该化合物的生物活性数据可以进行分析,以识别其潜在的靶点和脱靶。 这对于评估化合物的选择性以及预测化合物用作治疗剂时的潜在副作用至关重要 .

抗 SARS-CoV-2 活性筛选

鉴于当前寻找 COVID-19 治疗方法的努力,This compound 可能已被筛选以寻找潜在的抗 SARS-CoV-2 活性。 具有良好结果的化合物可以快速进入进一步的开发阶段 .

专利生物活性数据分析

对新的专利生物活性数据进行分析可以洞察围绕 This compound 的知识产权情况。 这可以为药物开发和商业化工作中的战略决策提供参考 .

生物活性

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

1. Synthesis of the Compound

The synthesis of N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves several steps that typically include the formation of the triazole and pyridazine rings. The general synthetic pathway includes:

- Formation of the Triazole Ring: Utilizing appropriate hydrazine derivatives and carbonyl compounds.

- Pyridazine Synthesis: Achieved through cyclization reactions involving sulfur-containing precursors.

- Acetylation: The final step often involves acetylating the amine group to yield the desired compound.

2. Biological Activity

The biological activity of this compound has been evaluated across various studies focusing on its pharmacological properties. Below are key findings:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For instance:

- In Vitro Studies: The compound has shown moderate activity against several bacterial strains and fungi. In a comparative study, it was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

- Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases. For instance, a related triazole derivative exhibited an IC50 value of 10.4 µM against AChE .

Antioxidant Properties

Antioxidant assays have shown that compounds within this class can scavenge free radicals effectively:

- DPPH Assay Results: Compounds similar to N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide demonstrated significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .

3. Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of related triazole compounds on various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively in breast cancer (T47D) and colon cancer (HCT116) cell lines with IC50 values ranging from 20 to 40 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of triazole derivatives. The results showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

4. Comparative Data Table

属性

IUPAC Name |

N-(4-acetylphenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-14(27)15-7-9-16(10-8-15)22-19(28)13-25-21(29)26-18(23-25)11-12-20(24-26)30-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQLANSMVIZSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。